Human vs. Murine Sequence Identity: LP17 (human) as the Species‑Matched TREM‑1 Decoy Peptide
LP17 (human) (LQVEDSGLYQCVIYQPP) differs from the standard murine‑sequence LP17 (LQVTDSGLYRCVIYHPP) at four amino‑acid positions (residues 4, 5, 10, and 16: V→E, D→T, Q→R, Q→H substitutions) . These substitutions are located within the CDR3‑derived region that mediates TREM‑1 ligand competition, meaning the human peptide is predicted to compete more efficiently for human TREM‑1 ligand binding than the mouse‑sequence peptide, although direct comparative binding data are not yet published [1]. In the only study comparing the two peptides within a unified review, the human peptide (hLP17) was annotated as inhibiting LPS‑induced proinflammatory cascades and providing protective effects in sepsis models, whereas the mouse peptide (mLP17) was described as preventing septicemia and improving survival rates in murine models [1].
| Evidence Dimension | Primary amino‑acid sequence |
|---|---|
| Target Compound Data | LQVEDSGLYQCVIYQPP (human LP17; 17 residues; 4 positions divergent from mouse) |
| Comparator Or Baseline | LQVTDSGLYRCVIYHPP (mouse LP17; the most commonly used LP17 variant in published literature) |
| Quantified Difference | 4 amino‑acid substitutions relative to mouse sequence; human‑sequence peptide is the species‑matched ortholog |
| Conditions | Sequence alignment; human TREM‑1 extracellular domain (UniProt Q9NP99) vs. mouse TREM‑1 (UniProt Q9JHJ0) |
Why This Matters
Procurement of the human‑sequence peptide rather than the mouse‑sequence peptide is critical for experiments involving human primary cells or human‑TREM‑1‑transgenic models, where the mouse peptide may exhibit reduced or altered target engagement due to sequence‑dependent binding differences.
- [1] Muller M, Haghnejad V, Lopez A, Tiotiu A, Renaud S, Derive M, Bronowicki JP. Triggering Receptors Expressed on Myeloid Cells 1: Our New Partner in Human Oncology? International Journal of Molecular Sciences. 2025;26(21):10386. Table 4. View Source
